2-[Methyl(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol
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Overview
Description
2-[Methyl(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol is a chemical compound known for its fluorescent properties. It is often used as a molecular probe in various scientific research applications due to its ability to emit light upon excitation. This compound is part of the benzoxadiazole family, which is characterized by a benzene ring fused with an oxadiazole ring.
Mechanism of Action
Target of Action
Similar compounds have been used as fluorescent probes to monitor glucose uptake in cells . This suggests that the compound may interact with glucose transporters or other components involved in glucose metabolism.
Mode of Action
It’s known that similar compounds are used as fluorescent probes to monitor glucose uptake in cells . This suggests that the compound might interact with its targets and cause changes that can be detected using fluorescence microscopy or flow cytometry.
Biochemical Pathways
Given its potential role in monitoring glucose uptake, it may be involved in the glycolysis pathway or other glucose metabolism pathways .
Result of Action
Similar compounds are used to monitor glucose uptake in cells , suggesting that it may affect cellular glucose levels and metabolism.
Action Environment
It’s known that similar compounds are sensitive to the environment, showing maximum excitation and emission wavelengths at specific conditions .
Biochemical Analysis
Biochemical Properties
The compound 2-[Methyl(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol is known to interact with various enzymes and proteins .
Cellular Effects
In terms of cellular effects, this compound has been observed to influence cell function . It has been suggested that it may impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently lacking .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. It is not clear which enzymes or cofactors it interacts with, or how it affects metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol typically involves the nitration of a benzoxadiazole precursor followed by a methylation reaction. The general steps are as follows:
Nitration: The benzoxadiazole precursor is nitrated using a mixture of concentrated nitric acid and sulfuric acid. This introduces a nitro group at the desired position on the benzoxadiazole ring.
Methylation: The nitrated benzoxadiazole is then reacted with methylamine under controlled conditions to introduce the methylamino group.
Ethanol Addition: Finally, the compound is reacted with ethanol to form the this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[Methyl(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The methylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Reduction: The major product of the reduction reaction is 2-[Methyl(4-amino-2,1,3-benzoxadiazol-5-yl)amino]ethanol.
Substitution: Depending on the substituent introduced, various derivatives of the original compound can be formed.
Scientific Research Applications
2-[Methyl(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol is widely used in scientific research due to its fluorescent properties. Some of its applications include:
Chemistry: Used as a fluorescent probe to study molecular interactions and reaction mechanisms.
Biology: Employed in cellular imaging to track the movement and localization of biomolecules.
Medicine: Utilized in diagnostic assays to detect specific biomolecules or pathogens.
Industry: Applied in the development of fluorescent dyes and markers for various industrial processes.
Comparison with Similar Compounds
Similar Compounds
2-[Methyl(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethanol: Similar in structure but with the nitro group at a different position.
2-[Methyl(4-nitro-2,1,3-benzoxadiazol-4-yl)amino]ethanol: Another positional isomer with different fluorescent properties.
Uniqueness
2-[Methyl(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol is unique due to its specific position of the nitro group, which affects its fluorescent properties and makes it suitable for certain applications where other isomers may not be as effective.
Properties
IUPAC Name |
2-[methyl-(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O4/c1-12(4-5-14)7-3-2-6-8(11-17-10-6)9(7)13(15)16/h2-3,14H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYEQSHDWXLQAJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=C(C2=NON=C2C=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.